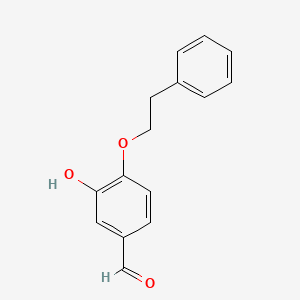

3-Hydroxy-4-(2-phenylethoxy)benzaldehyde

Description

3-Hydroxy-4-(2-phenylethoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a hydroxyl group at the 3-position and a phenylethoxy group at the 4-position of the benzaldehyde core. This compound is synthesized through nucleophilic substitution reactions, as demonstrated in a 2022 study where 4-(benzyloxy)-3-hydroxybenzaldehyde was reacted with (2-bromoethyl)benzene in the presence of Cs₂CO₃, followed by purification via column chromatography . It has also been identified as a novel compound in natural sources, such as the aerial parts of Rehmannia glutinosa, highlighting its occurrence in plant-derived secondary metabolites .

The phenylethoxy substituent contributes to increased lipophilicity compared to simpler hydroxybenzaldehydes, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity. These structural features make it a candidate for pharmaceutical and synthetic applications, particularly in multi-target ligand development for diseases like diabetes mellitus .

Properties

CAS No. |

220718-64-9 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

3-hydroxy-4-(2-phenylethoxy)benzaldehyde |

InChI |

InChI=1S/C15H14O3/c16-11-13-6-7-15(14(17)10-13)18-9-8-12-4-2-1-3-5-12/h1-7,10-11,17H,8-9H2 |

InChI Key |

OAOJBMHAQUUUTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzaldehyde derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 3-Hydroxy-4-(2-phenylethoxy)benzaldehyde with key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : The phenylethoxy group in this compound increases logP compared to analogs like 4-hydroxybenzaldehyde (logP ~1.0) . However, it is less lipophilic than prenylated derivatives (e.g., eurotirubrins) due to the shorter aliphatic chain .

- Solubility: The hydroxyl group marginally improves water solubility (~200 mg/L estimated) relative to non-hydroxylated analogs like 4-(2-phenylethoxy)benzaldehyde .

- Thermal Stability : Boiling points for phenylethoxy-substituted benzaldehydes exceed 360°C, higher than methoxy or nitro derivatives due to stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.